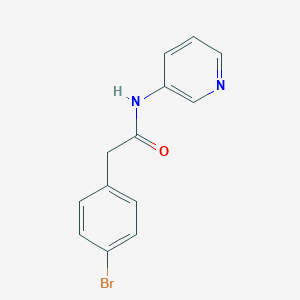![molecular formula C17H20N6O2S B276839 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Triazino Group: This step involves the formation of the triazino ring, which can be done through cyclization reactions involving appropriate precursors.
Attachment of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the sulfanyl and acetamide groups to the triazinoindole core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazino or indole rings.
Wissenschaftliche Forschungsanwendungen
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly due to its triazinoindole core, which is known for its biological activities.
Biological Studies: It can be used in studies to understand the biological mechanisms of action of triazinoindole derivatives, including their interactions with various biological targets.
Chemical Biology: This compound can serve as a tool for probing biological pathways and understanding the role of specific molecular interactions in disease processes.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazinoindole core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The morpholinyl and sulfanyl groups may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide can be compared with other triazinoindole derivatives, such as:
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound has a similar triazinoindole core but differs in the substituents attached to the core.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have an indole core with different substituents, leading to variations in their biological activities.
Indolyl and oxochromenyl xanthenone derivatives: These compounds also contain an indole core but have different structural features and biological activities.
Eigenschaften
Molekularformel |
C17H20N6O2S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-[3-(2-morpholin-4-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide |
InChI |
InChI=1S/C17H20N6O2S/c18-14(24)11-23-13-4-2-1-3-12(13)15-16(23)19-17(21-20-15)26-10-7-22-5-8-25-9-6-22/h1-4H,5-11H2,(H2,18,24) |
InChI-Schlüssel |
PDSFODIHUQWYDD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2 |
Kanonische SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)
![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![N-butan-2-yl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B276764.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)

![4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE](/img/structure/B276772.png)
![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)
![6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)
